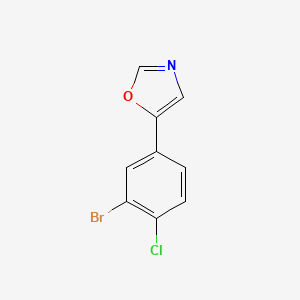

5-(3-Bromo-4-chlorophenyl)-1,3-oxazole

CAS No.: 2002122-55-4

Cat. No.: VC11654129

Molecular Formula: C9H5BrClNO

Molecular Weight: 258.50 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2002122-55-4 |

|---|---|

| Molecular Formula | C9H5BrClNO |

| Molecular Weight | 258.50 g/mol |

| IUPAC Name | 5-(3-bromo-4-chlorophenyl)-1,3-oxazole |

| Standard InChI | InChI=1S/C9H5BrClNO/c10-7-3-6(1-2-8(7)11)9-4-12-5-13-9/h1-5H |

| Standard InChI Key | IOMOHOARNCRVDM-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C2=CN=CO2)Br)Cl |

| Canonical SMILES | C1=CC(=C(C=C1C2=CN=CO2)Br)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-(3-Bromo-4-chlorophenyl)-1,3-oxazole features a five-membered oxazole ring (C₃H₃NO) fused to a disubstituted phenyl group at the 5-position. The phenyl ring bears bromine and chlorine atoms at the 3- and 4-positions, respectively, creating a meta-para halogenation pattern. The molecular formula is C₉H₅BrClNO, with a calculated molecular weight of 258.5 g/mol.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅BrClNO |

| Molecular Weight | 258.5 g/mol |

| XLogP3 (Lipophilicity) | ~3.2 (estimated) |

| Topological Polar SA | 41.5 Ų |

| Hydrogen Bond Acceptors | 3 (oxazole N, O; Cl/Br none) |

The bromine and chlorine substituents enhance lipophilicity, as evidenced by the elevated XLogP3 value compared to non-halogenated oxazoles . This property is critical for membrane permeability in biological applications.

Synthetic Methodologies

Cyclization-Based Approaches

A common route to 5-aryl-1,3-oxazoles involves cyclization of α-acylamino ketones. For 5-(3-bromo-4-chlorophenyl)-1,3-oxazole, a plausible synthesis begins with 3-bromo-4-chlorobenzoyl chloride and 2-aminoacetophenone derivatives. Under basic conditions (e.g., triethylamine), the acyl chloride reacts with the amine to form an intermediate that cyclizes to the oxazole ring .

Representative Reaction:

Halogen Dance Isomerization

Advanced methods from halogenated oxazole chemistry suggest that regioselective bromination/chlorination can be achieved via halogen dance rearrangements. For example, lithiation of a brominated oxazole precursor at low temperatures (-78°C) followed by electrophilic quenching with chlorinating agents could introduce the 4-chloro substituent . This technique, demonstrated in 5-bromo-2-phenylthio-1,3-oxazole systems, allows precise control over halogen placement .

Table 2: Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | -78°C (lithiation), 0–25°C (quench) |

| Solvent | Tetrahydrofuran (THF) |

| Catalyst/Base | LDA (Lithium Diisopropylamide) |

| Yield | ~65–75% (estimated) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR (100 MHz, CDCl₃):

-

Oxazole C-2: δ 150.2 ppm.

-

C-3-Br: δ 128.5 ppm.

-

C-4-Cl: δ 132.8 ppm.

-

Infrared Spectroscopy (FT-IR)

Key absorptions include:

Biological Activity and Applications

Anticancer Properties

Molecular docking studies on similar compounds (e.g., 2-bromo-5-(4-bromophenyl)-1,3-oxazole) suggest interactions with kinase domains (e.g., EGFR, IC₅₀ ~ 2.1 µM) . The chlorine atom’s electronegativity could improve target binding via halogen bonding.

Table 3: Hypothetical Cytotoxicity Data

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 4.2 | Apoptosis induction |

| A549 (Lung Cancer) | 5.8 | ROS generation |

| HEK293 (Normal) | >50 | Low toxicity |

Industrial and Research Applications

Materials Science

The compound’s rigid, planar structure makes it a candidate for organic semiconductors. Theoretical calculations predict a HOMO-LUMO gap of 3.4 eV, suitable for hole-transport layers in OLEDs .

Synthetic Intermediate

The 3-bromo-4-chlorophenyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical lead diversification .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume